molecular formula C6H12O5 B583551 2-Deoxy-D-arabinohexose-1-13C CAS No. 201612-55-7

2-Deoxy-D-arabinohexose-1-13C

Cat. No.: B583551
CAS No.: 201612-55-7
M. Wt: 165.149
InChI Key: PMMURAAUARKVCB-UPKQYVFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Deoxy-D-arabinohexose-1-13C, also known as Labeled Glucose, is a nonmetabolizable glucose analog . It has an empirical formula of 13CC5H12O5 and a molecular weight of 165.15 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string OC[C@H]1O13CHCC@@H[C@@H]1O . This indicates the presence of a 13C isotope in the molecule.


Physical and Chemical Properties Analysis

This compound is a solid with a boiling point of 146-147 °C (lit.) .

Scientific Research Applications

Wound Healing and Angiogenesis

2-Deoxy-D-arabinohexose, recognized for its role in DNA structure and as a byproduct of thymidine breakdown, has shown promising applications in wound healing. Studies have demonstrated its ability to stimulate angiogenesis, a crucial process for chronic wound healing, making it a potential alternative to vascular endothelial growth factor (VEGF) for wound dressing development. Its efficacy, comparable to VEGF, alongside advantages like stability, low cost, and ease of incorporation into dressings, highlights its potential in wound care (Dikici et al., 2021).

Antioxidant Activity Analysis

The study of antioxidants, crucial across various fields, utilizes several assays to determine antioxidant activity. Among these, tests based on hydrogen atom transfer and electron transfer are significant, involving spectrophotometry to assess reaction kinetics or equilibrium states. These assays, crucial for analyzing the antioxidant capacity of complex samples, underscore the versatile applications of compounds like 2-deoxy-D-arabinohexose in understanding oxidative stress and antioxidant mechanisms (Munteanu & Apetrei, 2021).

Metabolic Research and Clinical Diagnostics

Stable isotope-labeled compounds, such as 2-deoxy-D-arabinohexose-1-13C, have revolutionized clinical research by enabling non-invasive, in vivo studies of metabolism. Their application in nuclear magnetic resonance (NMR) spectroscopy offers insights into metabolic processes, disease mechanisms, and therapeutic efficacy. This approach, offering patient safety and detailed metabolic profiling, is pivotal in clinical diagnostics and research, facilitating the study of metabolic diseases, drug metabolism, and nutritional studies (Halliday & Rennie, 1982).

Mechanism of Action

Target of Action

The primary target of 2-Deoxy-D-arabinohexose-1-13C, also known as 2-Deoxy-D-glucose-1-13C, is the enzyme hexokinase . Hexokinase plays a crucial role in the glycolysis pathway, where it catalyzes the first step of converting glucose into glucose-6-phosphate .

Mode of Action

2-Deoxy-D-glucose-1-13C acts as a competitive inhibitor of glucose in the glycolysis pathway . It is structurally similar to glucose and is recognized and phosphorylated by hexokinase to form 2-deoxyglucose-6-phosphate . Unlike glucose-6-phosphate, 2-deoxyglucose-6-phosphate cannot undergo further glycolysis, thereby inhibiting the pathway .

Biochemical Pathways

By inhibiting glycolysis, 2-Deoxy-D-glucose-1-13C disrupts the primary pathway for ATP production in cells . This disruption affects downstream processes that rely on ATP, including various biosynthetic pathways, signal transduction pathways, and cellular homeostasis .

Pharmacokinetics

Given its structural similarity to glucose, it is likely to be absorbed and distributed in the body similarly to glucose .

Result of Action

The inhibition of glycolysis by 2-Deoxy-D-glucose-1-13C leads to a decrease in ATP production, which can result in cell death, particularly in cells with high rates of glycolysis such as cancer cells . This compound has been studied as an anticancer agent due to its ability to selectively target and kill cancer cells .

Action Environment

The action of 2-Deoxy-D-glucose-1-13C can be influenced by various environmental factors. For instance, the presence of high glucose concentrations in the environment can compete with 2-Deoxy-D-glucose-1-13C for binding to hexokinase, potentially reducing its efficacy . Additionally, the stability and activity of 2-Deoxy-D-glucose-1-13C may be affected by factors such as pH, temperature, and the presence of other metabolites .

Properties

IUPAC Name

(4R,5S,6R)-6-(hydroxymethyl)(213C)oxane-2,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMURAAUARKVCB-UPKQYVFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](O[13CH]1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201612-55-7
Record name 2-Deoxy-D-arabinohexose-1-13C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.